5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
5-nitro-1,2-dihydropyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-4-1-3(10(12)13)2-7-5(4)8-9-6/h1-2H,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOURUUSIHRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186609-73-3 | |
| Record name | 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation via Condensation of 3-Aminopyrazolone with 2-Pyrone Derivatives
A well-documented and effective method involves the condensation of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives under reflux conditions in butanol. This method yields pyrazolo[3,4-b]pyridin-3-ones after prolonged heating (typically 3 days). The reaction proceeds through nucleophilic attack and ring closure to form the bicyclic system.
- Reaction conditions:
- Reflux in butanol for ~72 hours
- Use of 2 equivalents of 4-hydroxy-6-methylpyran-2-one
- Product isolation:
- Chromatographic separation on silica gel
- Structural confirmation by IR, 1H NMR, 13C NMR, and mass spectrometry
- Outcome:
This method can be adapted to introduce nitro groups by selecting appropriately substituted starting materials or by post-synthetic nitration.
Preparation of 5-Nitro-1H-pyrazolo[3,4-b]pyridine via Reaction of 1H-pyrazol-3-amine with Sodium 2-nitro-1,3-dioxopropan-2-ide
A specific preparation of the nitro-substituted pyrazolo[3,4-b]pyridine (closely related to the target compound) involves the following:
- Reagents:
- 1H-pyrazol-3-amine
- Sodium 2-nitro-1,3-dioxopropan-2-ide (a 1,3-dicarbonyl compound with a nitro substituent)
- Conditions:
- Dissolution of 1H-pyrazol-3-amine in ethanol with 12M HCl and granulated zinc chloride as catalyst
- Reflux with sodium 2-nitro-1,3-dioxopropan-2-ide in ethanol for 1 hour
- Post-reaction workup by pouring into ice-cold water, basification with concentrated ammonia, and extraction with trichloromethane
- Yield and purification:
| Parameter | Details |
|---|---|
| Starting amine | 1H-pyrazol-3-amine (427 mg, 5.139 mmol) |
| Catalyst | Granulated zinc chloride (300 mg) |
| Solvent | Ethanol (10 mL) |
| Acid | 12M HCl (0.5 mL) |
| Reflux time | 1 hour |
| Workup | Ice-cold water, basification, extraction |
| Yield | 33% |
Alternative Method: Reaction of Sodium Nitromalonaldehyde with 1H-pyrazol-3-amine in Water
Another reported method involves a greener aqueous medium:
- Reagents:
- Sodium nitromalonaldehyde monohydrate
- 1H-pyrazol-3-amine
- Conditions:
- Stirring at 90 °C for 16 hours in water
- pH adjustment to 5 post-reaction
- Extraction with ethyl acetate and drying over sodium sulfate
- Yield:
- 27% isolated yield of 5-nitro-1H-pyrazolo[3,4-b]pyridine
- Characterization:
| Parameter | Details |
|---|---|
| Starting materials | Sodium nitromalonaldehyde (1.23 g, 7.81 mmol), 1H-pyrazol-3-amine (0.84 g, 7.43 mmol) |
| Solvent | Water |
| Temperature | 90 °C |
| Reaction time | 16 hours |
| Workup | pH adjustment, extraction with ethyl acetate |
| Yield | 27% |
| Melting point | 206–208 °C |
Synthetic Routes Involving SNAr and Japp–Klingemann Reactions for Nitro-Substituted Pyrazolopyridines
A more advanced synthetic protocol involves:
- Starting from 2-chloro-3-nitropyridines
- Performing nucleophilic aromatic substitution (SNAr) with hydrazone anions generated via the Japp–Klingemann reaction
- One-pot procedures combining azo-coupling, deacylation, and pyrazole ring annulation
- This method allows efficient construction of pyrazolo[4,3-b]pyridine derivatives with nitro groups and can be adapted for 5-nitro substitution.
This approach benefits from operational simplicity, use of stable intermediates, and good yields, although it is more complex than direct condensation methods.
Summary Table of Preparation Methods
Research Findings and Considerations
- The condensation method with 2-pyrone derivatives is robust but requires long reaction times and careful purification.
- The zinc chloride catalyzed reaction with sodium 2-nitro-1,3-dioxopropan-2-ide offers a more direct route to the nitro-substituted pyrazolopyridine core but with moderate yields.
- The aqueous method is environmentally friendly but yields are somewhat lower.
- The SNAr/Japp–Klingemann approach provides a modern synthetic alternative with potential for structural diversification and improved operational simplicity, though it is more synthetically demanding.
- Structural confirmation in all cases relies on advanced spectroscopic techniques including NMR (1D and 2D), IR, and mass spectrometry.
- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The major product is 5-amino-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and features a nitro group at the 5-position of the pyrazolo[3,4-b]pyridine structure. Its structural representation is essential for understanding its reactivity and interaction with biological systems.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit notable antimicrobial properties. A study highlighted the synthesis of various derivatives of 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, which showed promising activity against a range of bacterial strains. These compounds can serve as lead structures for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. This effect is attributed to the compound's ability to inhibit specific kinases involved in cancer cell proliferation .
Neuroprotective Effects
Recent research suggests that this compound may possess neuroprotective properties. Studies have indicated that it can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as an essential building block in organic synthesis. It can be used to create complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biological Research
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme activities and interactions within metabolic pathways. Its unique structure allows researchers to explore its effects on various biological targets, contributing to the understanding of disease mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties
- Synonym: 1,2-Dihydro-5-nitro-3H-pyrazolo[3,4-b]pyridin-3-one .
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The pyrazolo[3,4-b]pyridine scaffold is highly tunable, with substituents significantly altering electronic, solubility, and reactivity profiles. Below is a comparative analysis of key derivatives:
Key Observations :
- This contrasts with bromo-substituted derivatives (e.g., 5-Bromo-1-methyl...), where halogen atoms offer sites for cross-coupling reactions .
- Aryl vs. Alkyl Substituents: Aryl groups (e.g., 3d) introduce steric bulk and π-π stacking interactions, as evidenced by high melting points (~299°C) . Alkyl groups (e.g., 1-CH₃) likely improve solubility in nonpolar solvents .
Comparison of Yields and Conditions
Notable Trends:
- Metal-Free Synthesis : High-pressure methods avoid metal catalysts, simplifying purification and reducing toxicity .
Biological Activity
5-Nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS Number: 1186609-73-3) is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a fused pyrazole and pyridine ring system with a nitro group at the 5-position, imparts significant biological activity and makes it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₄N₄O₃
- Molecular Weight : 180.12 g/mol
- IUPAC Name : 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-one
The presence of the nitro group contributes to the compound's electronic properties, influencing its reactivity and interactions with biological targets .
Biological Activity Overview
This compound exhibits diverse biological activities, primarily through its role as an inhibitor of various enzymes and receptors. Below are key findings from recent research:
Anticancer Activity
Research has demonstrated that this compound possesses significant antiproliferative effects against several cancer cell lines:
- HeLa Cells : Exhibited substantial inhibition of cell proliferation.
- A375 Cells : Showed promising results in reducing cell viability.
In vitro studies indicated that this compound could inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC₅₀ values of 0.36 µM and 1.8 µM respectively . This suggests potential applications in cancer therapeutics targeting cell cycle regulation.
Enzyme Inhibition
The compound has been identified as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation. The structural modifications of this compound can enhance selectivity and potency against specific TRK isoforms .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings. Research indicates that modifications at the nitrogen positions (N1 and N2) and carbon positions (C3 and C4) can significantly alter its biological profile. For example:
| Position | Substituent | Effect on Activity |
|---|---|---|
| N1 | Methyl | Increased potency against CDK2 |
| C4 | Halogen | Enhanced selectivity towards TRK isoforms |
These insights into SAR are crucial for the rational design of more effective derivatives with improved therapeutic profiles .
Case Study 1: Inhibition of CDKs
In a study focusing on the inhibition of CDKs, derivatives of this compound were synthesized and evaluated for their inhibitory effects on CDK2 and CDK9. The results indicated that certain modifications led to enhanced selectivity for CDK2 over CDK9 by up to 265-fold .
Case Study 2: Antiproliferative Effects
Another significant investigation assessed the antiproliferative effects of this compound on various human tumor cell lines including HeLa and HCT116. The findings revealed that specific derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest .
Q & A
Basic: What are the common synthetic routes for 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one?
Methodological Answer:
The synthesis typically involves introducing the nitro group at the 5-position of the pyrazolo[3,4-b]pyridine scaffold. A general approach includes:
- Step 1: Preparation of the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyrazole or pyridine precursors. For example, 3-nitro derivatives can be synthesized using nitration reactions under controlled conditions (e.g., nitric acid at 0°C) .
- Step 2: Functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) to introduce substituents. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ are commonly used .
- Step 3: Purification via silica gel column chromatography with solvent gradients (e.g., CH₂Cl₂/EtOAc) to isolate the nitro-substituted product .
Advanced: How can regioselectivity challenges be addressed during functionalization of the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
Regioselectivity in electrophilic substitution or cross-coupling is influenced by:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) direct reactions to specific positions. For instance, the nitro group at C5 enhances reactivity at C3 due to resonance effects .
- Catalytic Systems: Pd-catalyzed couplings with bulky ligands improve selectivity. For example, Pd(PPh₃)₄ in dioxane at 105°C optimizes coupling at less hindered positions .
- Protecting Groups: Temporary protection of reactive sites (e.g., tosyl groups on nitrogen) prevents undesired side reactions .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key for confirming regiochemistry. For nitro-substituted analogs, aromatic protons appear as doublets (δ 8.5–9.0 ppm, J ≈ 3.0 Hz), while the pyrazole NH resonates as a broad singlet (δ 10–13 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ for C₆H₄N₄O₃: calcd. 180.03, observed 180.12) .
- IR Spectroscopy: Identifies nitro stretches (ν ~1520–1350 cm⁻¹) and carbonyl groups (ν ~1700 cm⁻¹) .
Advanced: What computational methods predict the reactivity of the nitro group in this compound?
Methodological Answer:
- DFT Calculations: Assess nitro group’s electron-withdrawing effects on frontier molecular orbitals (HOMO/LUMO). This predicts sites prone to nucleophilic attack (e.g., C3 in electrophilic substitutions) .
- Molecular Docking: Models interactions with biological targets (e.g., kinases), highlighting how nitro group orientation affects binding affinity .
- Solvent Modeling: Continuum solvation models (e.g., SMD) evaluate solvent effects on nitro group reactivity in SNAr reactions .
Basic: What are the key considerations for optimizing reaction yields during synthesis?
Methodological Answer:
- Catalyst Loading: Pd(PPh₃)₄ at 5 mol% maximizes coupling efficiency while minimizing costs .
- Temperature Control: Nitration at 0°C prevents over-oxidation .
- Workup Strategies: Acid-base extraction removes unreacted boronic acids, while flash chromatography (CH₂Cl₂/MeOH 98:2 → 90:10) isolates pure products .
Advanced: How does the nitro group influence electronic structure and bioactivity?
Methodological Answer:
- Electronic Effects: The nitro group reduces electron density at C3/C6, enhancing electrophilicity for covalent inhibitor design (e.g., kinase targeting) .
- SAR Studies: Nitro derivatives show improved IC₅₀ values in kinase assays compared to halogenated analogs. For example, 5-nitro substitution increases binding to ATP pockets .
- Metabolic Stability: Nitro groups may reduce metabolic degradation via steric hindrance or electron withdrawal, as observed in pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
